molecular formula C10H17FN4 B2415262 [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine CAS No. 1820575-42-5

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine

Cat. No.: B2415262
CAS No.: 1820575-42-5
M. Wt: 212.272
InChI Key: UTCSLRWTGRCPOO-UWVGGRQHSA-N
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Description

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoro and pyrazolylmethyl groups. One common approach is to start with a suitable pyrrolidine precursor and introduce the fluoro group via a fluorination reaction. The pyrazolylmethyl group can be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the fluorination step and large-scale batch reactors for the nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The fluoro and pyrazolylmethyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological properties and potential therapeutic applications .

Properties

IUPAC Name

[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4/c1-14-5-8(4-13-14)6-15-7-9(11)2-10(15)3-12/h4-5,9-10H,2-3,6-7,12H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSLRWTGRCPOO-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC(CC2CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CN2C[C@H](C[C@H]2CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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